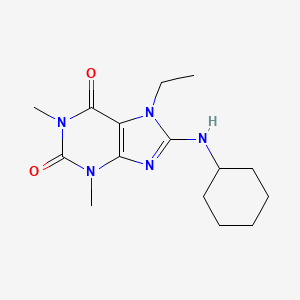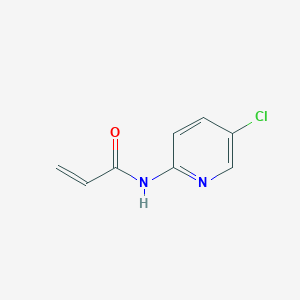![molecular formula C12H20Cl2FN3 B2666281 [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride CAS No. 2460757-67-7](/img/structure/B2666281.png)
[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorinated aromatic ring and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine typically involves multiple steps:
Piperazine Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by the piperazine moiety.
Methanamine Addition:
Industrial Production Methods
In an industrial setting, the production of [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified using various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its piperazine moiety is known to interact with various receptors and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the piperazine moiety facilitates interactions with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [4-Methylpiperazin-1-yl]phenylmethanamine
- [2-(4-Methylpiperazin-1-yl)phenyl]methanamine
- [5-Fluoro-2-(1-methylpiperazin-1-yl)phenyl]methanamine
Uniqueness
Compared to similar compounds, [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This fluorination can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3.2ClH/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14;;/h2-3,8H,4-7,9,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSWWURDQMUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
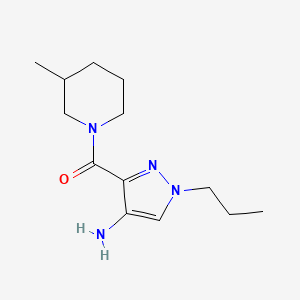
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2666201.png)
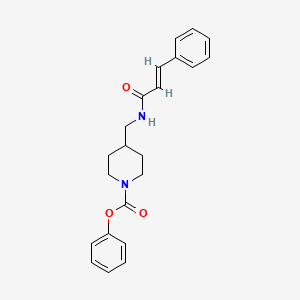
![Methyl 3-({2-[(2-{[2-(2-chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2666203.png)
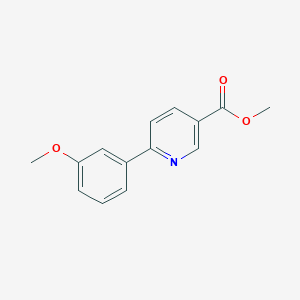
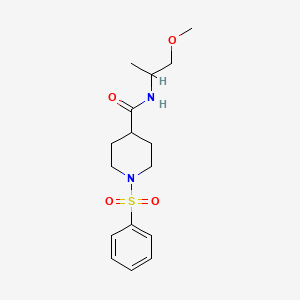
![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)
![2-methyl-N-{4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2666211.png)
![1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one](/img/structure/B2666212.png)
![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)
![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)
